molecular formula C9H12N4O B1285827 4-(5-Aminopyridin-2-yl)piperazin-2-one CAS No. 926262-86-4

4-(5-Aminopyridin-2-yl)piperazin-2-one

Cat. No.: B1285827
CAS No.: 926262-86-4
M. Wt: 192.22 g/mol
InChI Key: IQOVLEIODCQKEV-UHFFFAOYSA-N
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Description

4-(5-Aminopyridin-2-yl)piperazin-2-one is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol This compound is characterized by the presence of a piperazinone ring substituted with an aminopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Aminopyridin-2-yl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyridine with piperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the piperazinone ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Aminopyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5-Aminopyridin-2-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Aminopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Aminopyridin-2-yl)piperazine
  • 5-(Piperazin-1-yl)pyridin-2-amine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-amine

Uniqueness

4-(5-Aminopyridin-2-yl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both a piperazinone ring and an aminopyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(5-aminopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOVLEIODCQKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585539
Record name 4-(5-Aminopyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926262-86-4
Record name 4-(5-Aminopyridin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-aminopyridin-2-yl)piperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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